molecular formula C17H16N6O3 B2362468 [6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-yl](2-methoxyphenyl)amine CAS No. 673453-47-9

[6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-yl](2-methoxyphenyl)amine

Cat. No. B2362468
CAS RN: 673453-47-9
M. Wt: 352.354
InChI Key: WYROKEANLHJCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” is a compound that belongs to the class of 2-aminopyrimidine derivatives . It has a molecular formula of C17H16N6O3 and a molecular weight of 352.354.


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, such as “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine”, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The synthesis includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains an amino group and a phenyl ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines .

Scientific Research Applications

Synthesis of Antitumor Drugs

Compounds related to "6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine" are significant in the synthesis of antitumor drugs. For instance, phenyl carbamate derivatives have been identified as critical intermediates in the development of small molecular inhibitors for cancer treatment. The synthesis involves acylation and nucleophilic substitution starting from chloropyrimidine-4-amine, highlighting the compound's relevance in medicinal chemistry research for anticancer drug development (Gan et al., 2021).

Pharmacological Screening for Anti-inflammatory Activity

A series of pyrimidin-2-amine derivatives, structurally related to the query compound, have been synthesized and evaluated for their anti-inflammatory properties. These compounds were prepared via reactions involving chalcone derivatives and screened, demonstrating significant reduction in edema volume. Such studies underscore the potential of these compounds in developing new anti-inflammatory agents (Kumar et al., 2017).

Antifungal Applications

Research into the antifungal effects of pyrimidine derivatives, including those structurally akin to the query compound, has shown promising results against types of fungi such as Aspergillus terreus and Aspergillus niger. The synthesis of these compounds involves nucleophilic displacement and their bioactivity assessment indicates their potential as antifungal agents, contributing to the search for new treatments for fungal infections (Jafar et al., 2017).

Role in Protein Crosslinking and Affinity Labeling

Compounds similar to "6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine" have been explored as photoreagents for protein crosslinking and affinity labeling. Their ability to react quantitatively with amines upon irradiation highlights their application in biochemistry for studying protein interactions and functions (Jelenc et al., 1978).

Future Directions

The future directions for the research and development of “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” and similar compounds could involve further exploration of their antitrypanosomal and antiplasmodial activities. There is a great demand for compounds with alternative mechanisms of action, especially in the context of increasing resistance to existing treatments for diseases like malaria .

properties

IUPAC Name

4-N-(2-methoxyphenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-26-13-10-6-5-9-12(13)20-16-14(23(24)25)15(18)21-17(22-16)19-11-7-3-2-4-8-11/h2-10H,1H3,(H4,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROKEANLHJCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.